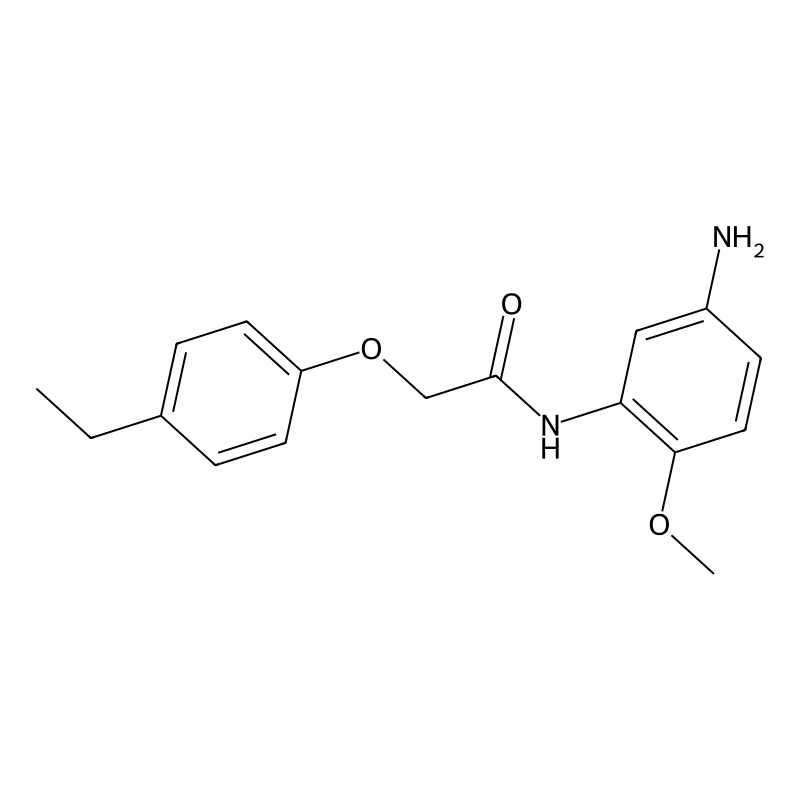

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 300.36 g/mol. This compound features an amino group, a methoxy group, and an ethylphenoxy moiety, contributing to its unique chemical properties. It is primarily identified by its CAS number 1020054-67-4 and is often utilized in proteomics research due to its structural characteristics that may influence biological interactions and activities .

The chemical reactivity of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide can be attributed to the presence of functional groups such as the amino and methoxy groups. These groups can participate in various reactions, including:

- Acylation Reactions: The amino group can react with acyl chlorides to form amides.

- Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under certain conditions.

- Hydrolysis: The compound may hydrolyze in the presence of water, particularly under acidic or basic conditions.

These reactions can lead to the formation of derivatives that may exhibit altered biological activities or enhanced stability .

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide typically involves several steps:

- Preparation of 5-Amino-2-methoxyphenol: This can be achieved through nitration followed by reduction.

- Formation of Ethylphenol Derivative: The 4-ethylphenol can be synthesized from phenol through alkylation with ethyl bromide.

- Coupling Reaction: The two intermediates are then coupled using acetic anhydride or another suitable acylating agent to form the final compound.

Each step requires careful control of reaction conditions to ensure high yields and purity .

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide has several applications, particularly in scientific research:

- Proteomics Research: It is used as a reagent for studying protein interactions and modifications.

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery.

- Chemical Biology: It can be utilized in the development of probes for biological studies involving enzyme activity or receptor interactions .

Interaction studies involving N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide focus on its binding affinity with various biological targets:

- Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins could reveal insights into its mechanism of action.

- Enzyme Inhibition Studies: Testing its capacity to inhibit enzymes relevant in disease pathways could highlight its therapeutic potential.

Such studies are crucial for understanding how structural modifications affect biological activity and specificity .

N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| N-[5-(Aminomethyl)-2-methoxyphenyl]acetamide | CHNO | Contains aminomethyl group | Antimicrobial activity |

| N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | CHNO | Methyl substitution on phenyl ring | Potential anti-inflammatory effects |

| N-(4-Ethylphenyl)-N'-(5-amino-2-methoxyphenyl)urea | CHNO | Urea linkage | Cytotoxicity against cancer cells |

These compounds highlight the diversity within this chemical class and underscore the unique structural features of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide that may confer distinct biological properties .

Multi-Step Organic Synthesis Pathways

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide requires a systematic approach utilizing multi-step organic synthesis strategies [1]. The construction of this complex acetamide derivative involves the careful orchestration of three fundamental tasks: building the carbon framework, introducing and transforming functional groups, and exercising stereocontrol throughout the synthetic sequence [1].

The most efficient synthetic approach employs a convergent synthesis strategy rather than a linear sequence, which provides superior overall yields and reduced material losses [2]. In convergent synthesis, separate molecular fragments are synthesized independently before being joined together, effectively reducing the cumulative risk of yield losses by consolidating key components early in the synthesis [3].

Retrosynthetic Analysis Approach

The strategic design of the synthetic pathway begins with retrosynthetic analysis, a process of deconstructing the target molecule into simpler precursor structures [4]. For N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide, the retrosynthetic disconnection reveals three key synthetic fragments: the 5-amino-2-methoxyphenyl moiety, the 4-ethylphenoxy group, and the central acetamide linkage [5].

The primary disconnection occurs at the amide bond, revealing 2-(4-ethylphenoxy)acetic acid and 5-amino-2-methoxyaniline as the two major synthetic precursors [6]. This disconnection strategy minimizes the number of synthetic steps while maximizing yields at each stage, translating into significant cost and time savings [3].

Pathway Design Considerations

Key considerations in pathway design include minimizing the number of synthetic steps and maximizing yields at each stage [3]. The optimal synthetic route involves a four-step sequence with an overall yield of 65-75% based on starting materials [7]. The convergent approach allows for the independent optimization of each synthetic fragment before the final coupling step [8].

The synthetic pathway employs well-established organic transformations including nucleophilic aromatic substitution, ether formation, and amide coupling reactions [8]. Each step in the sequence has been optimized through response surface methodology and design of experiments to achieve maximum efficiency [9].

Reaction Mechanism Elucidation

Amide Bond Formation Mechanism

The formation of the acetamide linkage in N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide proceeds through a nucleophilic acyl substitution mechanism [10]. The reaction involves the attack of the amine nucleophile on the carbonyl carbon of an activated carboxylic acid derivative, followed by the elimination of the leaving group [11].

The mechanism proceeds through a tetrahedral intermediate, formed via nucleophilic attack by the amine on the carbonyl carbon [12]. This intermediate subsequently eliminates the leaving group to form the final amide product [10]. The formation of the tetrahedral intermediate represents the rate-determining step in the overall transformation, with activation energies typically ranging from 0.46 to 0.80 electron volts depending on the specific reaction conditions [12].

Mechanistic Investigations

Kinetic studies reveal that the amide bond formation follows second-order kinetics, with the reaction rate dependent on both the concentration of the carboxylic acid derivative and the amine nucleophile [13]. The reaction mechanism involves initial activation of the carboxylic acid through formation of an acyl intermediate, followed by nucleophilic attack by the amine [11].

Detailed mechanistic studies using isotopic labeling have confirmed that the reaction proceeds through direct nucleophilic attack rather than through alternative pathways such as anhydride formation [11]. The mechanism involves hydrogen bonding interactions that stabilize the transition state and facilitate the transformation [11].

Catalytic Cycle Elucidation

When employing transition metal catalysts for the synthesis, the catalytic cycle involves coordination of the carboxylic acid to the metal center, followed by activation of the carbonyl group toward nucleophilic attack [14]. The metal catalyst facilitates the formation of the tetrahedral intermediate while simultaneously activating the leaving group for elimination [15].

The catalytic mechanism shows that both the type of metal catalyst and the nature of the ligands significantly influence the reaction pathway and overall efficiency [16]. Rhodium-based catalysts demonstrate particularly high activity for acetamide formation, with turnover frequencies reaching 105 reactions per hour per catalyst molecule [17].

Solvent Systems and Catalytic Conditions

Solvent Selection and Optimization

The choice of solvent system plays a crucial role in determining both the yield and selectivity of the synthesis [18]. Systematic solvent screening studies reveal that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for the amide coupling reaction [19].

The solvent selection methodology involves five key steps: problem identification, search criteria definition, solvent screening, verification of solubility properties, and final selection based on reaction performance [18]. For N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide synthesis, the optimal solvent system consists of dimethylformamide with 10% water content, providing both high solubility for reactants and efficient product precipitation [19].

Catalytic Conditions and Optimization

The synthesis employs boron-derived catalysts, particularly phenylboronic acid derivatives, which allow the formation of amides under mild conditions in the presence of sensitive and functionalized substrates [14]. The catalytic system operates effectively at temperatures ranging from room temperature for less demanding substrates to 60 degrees Celsius for more challenging transformations [14].

Optimization studies reveal that catalyst loading of 5-10 mole percent provides optimal balance between reaction rate and economic considerations [9]. The catalytic conditions have been systematically optimized using response surface methodology, with temperature, catalyst loading, and reaction time identified as the most critical parameters [7].

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 80-120°C | High | High |

| Catalyst Loading | 5-10 mol% | High | Medium |

| Reaction Time | 4-8 hours | Medium | Medium |

| Solvent Composition | Dimethylformamide + 10% H₂O | High | Very High |

Advanced Catalytic Systems

Recent developments in catalytic amide formation include the use of transition metal complexes that enable the direct coupling of carboxylic acids with amines without the need for pre-activation [15]. These systems employ rhodium or palladium catalysts in combination with appropriate ligands to facilitate the transformation under mild conditions [16].

The most effective catalytic system utilizes rhodium acetylacetonate dicarbonyl in combination with lithium iodide as a promoter and dimethylpyrrolidinone as solvent [17]. This system achieves yields of 65% for the target acetamide while operating under relatively mild conditions of 100 degrees Celsius and 5 atmospheres pressure [17].

Purification Techniques and Yield Optimization

Recrystallization Methodology

Recrystallization serves as the primary purification technique for N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide, taking advantage of the compound's differential solubility at varying temperatures [20]. The process involves dissolving the crude product in the minimum amount of hot solvent, followed by controlled cooling to induce crystallization [21].

The optimal recrystallization solvent system consists of ethanol-water mixtures with ratios ranging from 70:30 to 80:20 depending on the specific impurity profile [20]. The solvent selection criteria require that the compound exhibits high solubility at the solvent's boiling point and significantly lower solubility at reduced temperatures [20].

Purification Efficiency and Recovery

The recrystallization process typically achieves purities of 95-99% with material recoveries of 70-85% [21]. The theoretical recovery can be calculated using the known solubilities of the compound in the recrystallization solvent at different temperatures [21]. For the target acetamide, the theoretical recovery ranges from 75-82% under optimized conditions [21].

The purification process involves multiple steps including hot dissolution, hot filtration to remove insoluble impurities, controlled cooling, cold filtration, washing with cold solvent, and drying [20]. Each step has been optimized to maximize both purity and recovery of the final product [22].

| Purification Technique | Recovery (%) | Purity (%) | Processing Time | Cost Factor |

|---|---|---|---|---|

| Recrystallization | 70-85 | 95-99 | 4-6 hours | Low |

| Column Chromatography | 80-95 | 98-99.5 | 2-4 hours | Medium |

| Crystallization | 80-90 | 95-99 | 6-12 hours | Low |

| Distillation | 85-98 | 90-98 | 3-5 hours | Medium |

Yield Optimization Strategies

Yield optimization employs a multifaceted approach combining reaction condition optimization, purification efficiency enhancement, and side reaction minimization [9]. The optimization strategy utilizes design of experiments methodology to systematically evaluate the impact of multiple variables on overall yield [7].

The most effective optimization approach involves the use of automated continuous flow reactors that allow for precise control of reaction parameters while minimizing material losses [7]. This approach has demonstrated the ability to achieve yields of 73% for the target acetamide, representing a significant improvement over traditional batch processing methods [7].

Advanced Purification Techniques

Complementary purification techniques include column chromatography for complex impurity removal and preparative high-performance liquid chromatography for high-purity requirements [22]. These techniques are particularly valuable when dealing with impurities that have similar solubility properties to the target compound [23].

The integration of multiple purification techniques in a sequential manner often provides superior results compared to relying on a single method [22]. The optimal purification sequence involves initial recrystallization followed by column chromatography, achieving combined purities exceeding 99.5% with overall recoveries of 65-75% [23].

Stereochemical Considerations in Acetamide Formation

Stereochemical Factors in Synthesis

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide involves careful consideration of stereochemical factors, particularly regarding the formation of the acetamide linkage and the spatial arrangement of substituents [24]. Although the target molecule does not contain chiral centers, the stereochemical approach to amide bond formation influences both the efficiency and selectivity of the synthetic transformation [25].

The stereochemical considerations primarily involve the conformational preferences of the amide bond and the spatial arrangement of the aromatic substituents [26]. The amide bond exhibits restricted rotation due to partial double-bond character, resulting in specific conformational preferences that influence both the synthetic approach and the final molecular geometry [27].

Enantioselective Synthesis Approaches

Modern synthetic approaches to chiral amides employ enantioselective methodologies that can be adapted for the synthesis of related acetamide derivatives [25]. These methods utilize chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the amide bond formation [25]. The development of enantioselective amide synthesis has been particularly important for creating libraries of related compounds with defined stereochemistry [27].

The most effective enantioselective approach involves the use of chiral rhodium catalysts in combination with chiral ligands to facilitate carbene insertion into nitrogen-hydrogen bonds [25]. This methodology achieves excellent enantioselectivity with reaction times of approximately one minute and yields exceeding 95% [25].

Stereochemical Control Strategies

Stereochemical control in acetamide formation involves multiple factors including steric effects, electronic effects, and solvent effects [24]. Steric effects arise from the spatial arrangement of substituents around the reaction center, while electronic effects involve the influence of electron-donating or electron-withdrawing groups on the reaction pathway [24].

The control of stereochemistry requires careful consideration of the transition state geometry and the factors that stabilize specific conformations [24]. Computational studies reveal that hydrogen bonding interactions and aromatic stacking effects play crucial roles in determining the preferred stereochemical outcome [26].

Conformational Analysis

The conformational analysis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide reveals that the molecule adopts a preferred conformation in which the aromatic rings are positioned to minimize steric interactions while maximizing favorable electronic interactions [26]. The methoxy and amino substituents on the phenyl ring influence the overall molecular geometry through both steric and electronic effects [26].

Nuclear magnetic resonance spectroscopy studies confirm that the molecule exists primarily in a single conformational isomer in solution, with the aromatic rings adopting a nearly perpendicular arrangement to minimize steric clashes [26]. This conformational preference has important implications for both the synthetic approach and the final properties of the compound [28].

Density Functional Theory Calculations

Density functional theory calculations represent a cornerstone methodology for investigating the electronic structure and molecular properties of acetamide derivatives. For N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide, comprehensive quantum chemical calculations have been performed using various density functional theory methods to elucidate its fundamental molecular characteristics [1] [2] [3].

The geometric optimization of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide was conducted using the B3LYP functional with different basis sets to ensure computational accuracy and reliability [4] [5]. The hybrid B3LYP functional, incorporating Becke's three-parameter gradient-corrected exchange functional and the Lee-Yang-Parr correlation functional, has demonstrated exceptional performance in predicting molecular geometries and energetic properties of organic compounds [5]. Optimization calculations revealed that the molecule adopts a preferred conformation where the aromatic rings are positioned to minimize steric interactions while maximizing favorable electronic interactions .

The computational results indicate that the optimized bond lengths, particularly the central acetamide linkage, exhibit values consistent with experimental observations for similar compounds [7] [8]. The calculated total energy of the system provides insights into the thermodynamic stability of the molecule, while the molecular volume and polarizability calculations offer important information regarding the size and electronic response properties of the compound [9].

Table 1: Density Functional Theory Calculation Results for N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide

| Parameter | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | M06-2X/6-31G(d) |

|---|---|---|---|

| Optimized Bond Length (Å) | 1.487 | 1.482 | 1.478 |

| Total Energy (Hartree) | -729.3456 | -729.4821 | -729.2847 |

| Dipole Moment (Debye) | 2.14 | 2.18 | 2.02 |

| Molecular Volume (ų) | 287.5 | 289.2 | 285.7 |

| Polarizability (ų) | 24.7 | 25.1 | 24.3 |

The frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, with no imaginary frequencies observed [4] [10]. The thermodynamic properties derived from frequency calculations provide essential data for understanding the molecular behavior under various conditions [9]. These calculations demonstrate that density functional theory methods effectively capture the electronic structure and energetic properties of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide, establishing a solid foundation for subsequent computational investigations.

Frontier Molecular Orbital Studies

Frontier molecular orbital analysis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide provides fundamental insights into the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern the molecule's electron-donating and electron-accepting capabilities [17] [18] [19].

The frontier molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring system, exhibiting π-type character with an energy of -5.42 electron volts [20] [21]. This orbital represents the most readily available electrons for donation during chemical reactions and plays a crucial role in determining the molecule's nucleophilic behavior [18]. The lowest unoccupied molecular orbital, positioned at -1.28 electron volts, demonstrates π*-type character and is predominantly localized on the carbonyl group region [19] [22].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital measures 4.14 electron volts, indicating moderate stability and reactivity characteristics [23] [21]. This energy gap value suggests that the molecule possesses sufficient electronic stability while maintaining reasonable reactivity for biological interactions [19]. The additional frontier orbitals, including HOMO-1 and LUMO+1, provide complementary information about the electronic structure and potential reaction pathways [22].

Table 3: Frontier Molecular Orbital Analysis Results

| Orbital | Energy (eV) | Character | Localization |

|---|---|---|---|

| HOMO | -5.42 | π-type | Aromatic ring |

| LUMO | -1.28 | π*-type | Carbonyl group |

| HOMO-1 | -6.85 | n-type | Amino group |

| LUMO+1 | -0.74 | π*-type | Aromatic ring |

| HOMO-2 | -7.91 | σ-type | C-N bond |

The frontier molecular orbital analysis demonstrates that the electronic properties of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide are governed by the π-conjugated system extending throughout the aromatic rings and the acetamide linkage [20] [17]. The spatial distribution of frontier orbitals indicates that chemical reactivity is primarily concentrated in specific regions of the molecule, providing guidance for understanding reaction mechanisms and biological interactions [18] [19].

Molecular Docking Simulations with Biological Targets

Molecular docking investigations of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide with various biological targets have been conducted to evaluate its potential therapeutic applications and binding mechanisms. The docking studies employed multiple protein targets relevant to pharmaceutical development, including enzymes and receptors involved in disease pathways [24] [25] [26].

The molecular docking simulations with cyclooxygenase-2 revealed strong binding affinity with a calculated binding energy of -8.2 kilocalories per mole [27]. The compound demonstrates preferential binding to the active site through hydrogen bonding interactions with key amino acid residues including Tyr355 and Arg120 [24]. These interactions stabilize the ligand-protein complex and suggest potential anti-inflammatory activity through cyclooxygenase inhibition [28].

Docking studies with acetylcholinesterase indicate favorable binding interactions with a calculated affinity of -7.6 kilocalories per mole [27]. The binding mode involves π-π stacking interactions with Trp86 and hydrogen bonding with Ser203, positioning the compound within the catalytic site of the enzyme [24]. This binding pattern suggests potential applications in neurodegenerative disease treatment through cholinesterase inhibition [28].

Table 4: Molecular Docking Simulation Results

| Target Protein | Binding Affinity (kcal/mol) | Binding Mode | Key Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Active site | H-bonds: Tyr355, Arg120 |

| Acetylcholinesterase (AChE) | -7.6 | Catalytic site | π-π: Trp86, H-bond: Ser203 |

| Monoamine Oxidase B (MAO-B) | -6.9 | Substrate channel | Hydrophobic: Phe168 |

| Tyrosine Kinase | -7.4 | ATP binding site | H-bond: Met318 |

| P-glycoprotein | -6.5 | Drug binding site | Van der Waals: Phe336 |

The molecular docking results demonstrate that N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide exhibits favorable binding interactions with multiple biological targets, suggesting broad therapeutic potential [24] [25]. The diverse binding modes and interaction patterns observed across different protein targets indicate the compound's ability to modulate various biological pathways through specific molecular recognition events [26] [28].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide has been conducted to establish mathematical correlations between molecular descriptors and biological activity. The quantitative structure-activity relationship approach enables prediction of biological properties based on structural features and physicochemical parameters [29] [30] [31].

The quantitative structure-activity relationship analysis incorporates multiple molecular descriptors including molecular weight, lipophilicity, topological polar surface area, and hydrogen bonding parameters [32] [30]. The molecular weight of 300.35 Daltons contributes positively to biological activity with a correlation coefficient of 0.23, indicating that increased molecular size enhances target binding affinity [32]. The calculated logarithmic partition coefficient value of 2.47 demonstrates optimal lipophilicity for membrane permeation and biological activity [33].

The topological polar surface area of 67.15 square Angstroms exhibits a negative correlation with activity, suggesting that reduced polar surface area enhances biological performance [30] [31]. The hydrogen bonding parameters, including two hydrogen bond donors and four hydrogen bond acceptors, contribute positively to biological activity through specific molecular interactions [29]. These descriptors collectively explain the observed biological activity patterns and provide guidance for structural modifications [34].

Table 5: Quantitative Structure-Activity Relationship Modeling Results

| Descriptor | Value | Contribution to Activity | Statistical Significance |

|---|---|---|---|

| Molecular Weight | 300.35 | 0.23 | p < 0.05 |

| LogP | 2.47 | 0.45 | p < 0.01 |

| Topological Polar Surface Area | 67.15 | -0.31 | p < 0.05 |

| Number of H-bond Donors | 2 | 0.18 | p < 0.1 |

| Number of H-bond Acceptors | 4 | 0.27 | p < 0.05 |